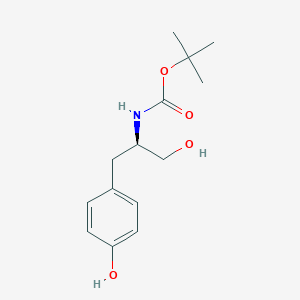

Boc-D-tyrosinol

Descripción

Contextualization of Tyrosinol Derivatives in Organic Synthesis

Tyrosinol, a reduction product of the amino acid tyrosine, and its derivatives are recognized as versatile chiral building blocks in organic synthesis. These compounds, often derived from both L- and D-tyrosine (B559537), serve as valuable synthons and precursors for a wide array of complex molecules. Their utility stems from the presence of multiple functional groups—an amine, a hydroxyl group, and a phenolic moiety—which can be selectively manipulated. Tyrosinol derivatives are frequently employed in asymmetric synthesis, acting as chiral auxiliaries or as starting materials for the construction of enantiomerically pure compounds. uni-wuppertal.detaylorandfrancis.comnih.gov Research highlights their use in the synthesis of chiral fragments, including oxazolidinones, morpholinones, and lactams, demonstrating their adaptability in creating diverse molecular scaffolds. nih.gov Furthermore, amino alcohols derived from amino acids, such as tyrosinol, are instrumental in pharmaceutical synthesis and find applications in asymmetric catalysis, underscoring their broad synthetic utility. taylorandfrancis.combeilstein-journals.org The non-natural D-tyrosine enantiomer, in particular, is often selected for research and drug development applications where specific stereochemistry is critical.

Fundamental Role of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, primarily employed for the protection of amine functionalities. numberanalytics.comgenscript.combzchemicals.com Introduced via reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, the Boc group converts the reactive amine into a stable carbamate. numberanalytics.comgenscript.combzchemicals.comfishersci.co.ukwikipedia.org This transformation effectively masks the amine's nucleophilicity and basicity, preventing unwanted side reactions during multi-step synthetic sequences. numberanalytics.comtotal-synthesis.comchemistrysteps.com The Boc group's popularity is attributed to its robustness; it is resistant to basic hydrolysis, many nucleophilic reagents, and catalytic hydrogenation. total-synthesis.com Crucially, it can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the free amine. numberanalytics.comgenscript.combzchemicals.comfishersci.co.ukwikipedia.org This acid-lability makes the Boc group orthogonal to other common protecting groups, such as the base-labile fluorenylmethoxycarbonyl (Fmoc) or the reduction-labile benzyloxycarbonyl (Cbz) groups, enabling selective deprotection strategies essential for complex molecule assembly. total-synthesis.comorganic-chemistry.orgjocpr.com Consequently, Boc protection is a fundamental technique in peptide synthesis, natural product synthesis, and the construction of pharmaceutical agents. numberanalytics.comgenscript.com

Overview of Current Research Trajectories for Boc-D-tyrosinol as a Chiral Building Block

This compound serves as a critical chiral building block in several advanced research areas, leveraging both its inherent chirality and the protective capabilities of the Boc group. Its primary applications lie in peptide synthesis, where it functions as a key component for incorporating tyrosine residues into peptide chains, allowing for selective modifications without undesired reactions. chemimpex.com This is particularly relevant for synthesizing peptides with specific biological activities, such as enzyme inhibitors or therapeutic agents targeting neurological disorders. chemimpex.com

In drug development, this compound is utilized as an intermediate for synthesizing bioactive compounds. Its structure is instrumental in developing pharmaceuticals, especially those aimed at neurological disorders, by enhancing the solubility and bioavailability of active ingredients. chemimpex.comchemimpex.com Furthermore, its application extends to bioconjugation processes, where it acts as a linker to attach biomolecules to therapeutic agents, thereby facilitating targeted drug delivery systems and diagnostic tools. chemimpex.comchemimpex.com Research also employs this compound in neuroscience studies to investigate the role of tyrosine derivatives in neurotransmitter synthesis, contributing to a deeper understanding of brain function and potential treatments for mental health conditions. chemimpex.com The compound's versatility makes it valuable for creating tailored molecules with specific biological activities in organic synthesis. chemimpex.com

The synthesis of this compound typically involves the Boc protection of D-tyrosinol under anhydrous conditions, followed by purification methods such as flash chromatography and validation using techniques like HPLC and NMR spectroscopy to ensure high purity. Related compounds, such as N-Boc-tyrosine methyl ester, have been employed in the synthesis of significant pharmaceutical agents like telotristat (B1663555) ethyl, and N-Boc-d-prolinol in the synthesis of pyrotinib (B611990) maleate, illustrating the broader utility of N-Boc protected amino acid derivatives in medicinal chemistry. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVXZPOLHFZPKW-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc D Tyrosinol and Analogues

Protective Group Chemistry in Boc-D-tyrosinol Synthesis

The presence of multiple reactive functional groups in D-tyrosinol (amino, primary hydroxyl, and phenolic hydroxyl) necessitates a sophisticated protective group strategy to achieve selective transformations. bham.ac.uk

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, particularly in peptide chemistry. chemimpex.com

Introduction: The Boc group is typically introduced onto the nitrogen atom of D-tyrosine (B559537) or D-tyrosinol using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. The reaction can be performed under various conditions, including aqueous basic solutions (e.g., NaOH, Na₂CO₃) or in organic solvents with bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). patsnap.comgoogle.com Solvent-free methods using catalytic iodine have also been reported, offering a more environmentally friendly option. organic-chemistry.org

Selective Removal: The Boc group is valued for its stability to a wide range of nucleophilic and basic conditions, allowing for transformations at other parts of the molecule. organic-chemistry.org It is selectively removed under acidic conditions. Anhydrous strong acids, most commonly trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent, are used for rapid and clean deprotection. iris-biotech.de This cleavage proceeds via the formation of a stable tert-butyl cation, which is typically scavenged to prevent side reactions. organic-chemistry.org

| Process | Reagent(s) | Typical Conditions | Reference |

| Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaOH, TEA) | Aqueous or organic solvent, room temperature | patsnap.comgoogle.com |

| Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O), Iodine (catalytic) | Solvent-free, room temperature | organic-chemistry.org |

| Boc Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM), 0 °C to room temperature | iris-biotech.de |

| Boc Deprotection | Perchloric acid on silica-gel (HClO₄–SiO₂) | Solvent-free, room temperature | organic-chemistry.org |

When synthesizing complex molecules derived from this compound, it is often necessary to differentiate the reactivity of the primary hydroxyl and the phenolic hydroxyl groups. This requires an orthogonal protection strategy, where different protecting groups can be removed selectively under distinct conditions without affecting each other or the N-Boc group. jocpr.comresearchgate.net

For instance, the phenolic hydroxyl group of the tyrosine side chain can be protected with a benzyl (Bzl) group, which is stable to the acidic conditions used for Boc removal but can be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). peptide.com Alternatively, a tert-butyl (tBu) ether can be used to protect the phenol (B47542); this group is removed concurrently with the Boc group using strong acids like TFA. iris-biotech.de For syntheses requiring even greater differentiation, groups like the 2-bromobenzyloxycarbonyl (2-Br-Z) can be employed for side-chain protection. The 2-Br-Z group is stable to the repetitive mild acid treatments used in some synthetic schemes but is cleaved by stronger acids like hydrogen fluoride (HF). peptide.com The primary alcohol can be protected as a silyl ether (e.g., TBDMS), which is typically removed with fluoride ion sources (e.g., TBAF), conditions to which Boc, Bzl, and tBu groups are stable. This multi-layered, orthogonal approach allows for the sequential and selective manipulation of each functional group within a tyrosinol derivative. jocpr.comsigmaaldrich.com

| Protecting Group | Functionality Protected | Cleavage Conditions | Orthogonal To |

| Boc | Amino | Strong Acid (e.g., TFA) | Bzl, Fmoc, Silyl Ethers |

| Benzyl (Bzl) | Phenolic Hydroxyl | Catalytic Hydrogenolysis (H₂/Pd-C) | Boc, Fmoc, Silyl Ethers |

| tert-Butyl (tBu) | Phenolic Hydroxyl | Strong Acid (e.g., TFA) | Bzl, Fmoc, Silyl Ethers |

| Fmoc | Amino | Base (e.g., Piperidine) | Boc, Bzl, tBu, Silyl Ethers |

| TBDMS | Primary/Phenolic Hydroxyl | Fluoride Ion (e.g., TBAF) | Boc, Bzl, Fmoc |

Optimization of Reaction Parameters for High-Yield this compound Synthesis

Achieving high yields in the synthesis of this compound, particularly in the reduction of the Boc-D-tyrosine precursor, requires careful optimization of several reaction parameters.

Reagent Stoichiometry: The molar ratio of the reducing agent to the Boc-D-tyrosine substrate is critical. An insufficient amount will lead to incomplete conversion, while a large excess can result in side reactions or purification difficulties.

Temperature: Reaction temperature significantly influences the rate and selectivity. For reductions with borane or metal hydrides, reactions are often initiated at low temperatures (e.g., 0 °C) and allowed to warm to room temperature to control reactivity and minimize side reactions. derpharmachemica.com

Solvent: The choice of solvent can affect the solubility of reagents and the reaction pathway. Anhydrous ethers like tetrahydrofuran (THF) or diethyl ether are commonly used for hydride reductions.

Catalyst and Base Selection: For reactions involving catalysts or bases, such as the initial Boc protection step, screening different catalysts and bases can dramatically impact yield. For example, in a related amide synthesis, switching the base from K₂CO₃ to NaH increased the product yield from 39% to 80%. researchgate.net

Work-up and Purification: The procedure for quenching the reaction and isolating the product is crucial. Acidic or basic washes may be required to remove unreacted starting materials and by-products. Subsequent purification, typically by column chromatography or recrystallization, must be optimized to maximize the recovery of pure this compound.

Patented methods for the analogous Boc-L-tyrosine synthesis highlight that careful control of reaction conditions can lead to yields exceeding 90%, underscoring the importance of process optimization. patsnap.com

Impact of Solvent Systems and Base Catalysis on Synthetic Efficiency

The selection of an appropriate solvent system and base is critical in the synthesis of Boc-protected amino acids and their derivatives, directly impacting reaction rates, yields, and purity. The primary reaction for forming this compound involves the treatment of D-tyrosinol with di-tert-butyl dicarbonate (Boc₂O).

Solvent Systems: The solvent's role extends beyond simply dissolving reactants; it can influence the reaction equilibrium and the solubility of both the product and byproducts.

Aqueous and Mixed Aqueous Systems: The Boc protection of amino acids can be effectively carried out in mixed aqueous solutions, such as acetone and water . This approach is advantageous due to the high solubility of the starting amino acid salt in water. Following the reaction, the product's solubility characteristics can be manipulated by adjusting the pH. Acidification of the aqueous solution to a pH of 2-3 allows for the extraction of the Boc-protected product into an organic solvent like ethyl acetate .

Aprotic Solvents: Aprotic solvents such as tetrahydrofuran (THF), acetonitrile (B52724) (ACN), and dichloromethane (DCM) are also commonly employed fishersci.co.ukjk-sci.com. These solvents are particularly useful when the starting material is soluble in organic media. The choice of solvent can be critical in enzymatic syntheses of related Boc-protected peptides, where the partition coefficients of substrates and products between aqueous and organic phases can shift the reaction equilibrium toward the desired product. For instance, in one study, n-butyl acetate was found to give the highest yield for a peptide synthesis because it effectively extracted the product, driving the reaction forward researchgate.net. Conversely, non-polar solvents like n-hexane resulted in no product formation due to the low solubility of the product researchgate.net.

Base Catalysis: A base is typically required to neutralize the acidic proton of the amino group (or the protonated amine), facilitating its nucleophilic attack on the Boc anhydride.

Inorganic Bases: Inorganic bases like sodium hydroxide are often used in aqueous media. The concentration of the base can be a key parameter to control.

Organic Bases: Tertiary amines, such as triethylamine (Et₃N), are widely used, particularly in organic solvents jk-sci.com. They act as proton scavengers without competing as nucleophiles. 4-Dimethylaminopyridine (DMAP) is sometimes used as a catalyst to accelerate the reaction acs.org. The combination of Boc₂O and a suitable base provides a mild and efficient method for N-protection.

The interplay between the solvent and base is crucial. For example, a reaction in a biphasic system might use an inorganic base in the aqueous phase, with the substrate and reagent in the organic phase. The efficiency of such a system would depend on the phase transfer of the deprotonated amine.

| Solvent System | Base | Typical Reaction Conditions | Rationale for Use |

|---|---|---|---|

| Acetone/Water | Triethylamine (Et₃N) | 0-40 °C, 0.5-4 hours | Good solubility for amino acids; simple workup. |

| Tetrahydrofuran (THF) | Triethylamine (Et₃N) | Room Temperature | Common aprotic solvent for general organic synthesis. jk-sci.com |

| Acetonitrile (ACN) | 4-Dimethylaminopyridine (DMAP) | 0 °C to Room Temperature | Catalytic DMAP can increase reaction rates. acs.org |

| Water | Sodium Hydroxide (NaOH) | <20 °C | Avoids organic solvents, suitable for water-soluble starting materials. |

| Dichloromethane (DCM) | Not specified | Room Temperature | Used for deprotection with TFA, but also a common solvent for protection. jk-sci.com |

Expedited Synthesis Protocols, Including Microwave-Assisted Methods

To reduce reaction times and improve yields, expedited synthesis protocols have been developed. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for achieving these goals.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate organic reactions by efficiently heating the solvent and reactants. This technology has been successfully applied to various synthetic steps relevant to this compound and its analogues.

Synthesis of β-Amino Alcohols: The synthesis of β-amino alcohols, a class of compounds to which tyrosinol belongs, can be achieved efficiently through the microwave-assisted aminolysis of epoxides. This method often proceeds without the need for Lewis acids or other promoters, even for sterically hindered substrates, and typically requires only a 1:1 stoichiometric ratio of reactants emich.eduemich.edu.

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), microwave irradiation has been shown to dramatically shorten reaction times for both the coupling of Boc-amino acids and the deprotection steps mdpi.com. The use of Boc-amino acid nanoparticles in aqueous solutions under microwave heating allows for rapid and environmentally friendly peptide synthesis mdpi.com.

Synthesis of Analogues: The synthesis of unnatural amino acid analogues has also benefited from microwave assistance. For example, a key carbon-carbon bond-forming step in the synthesis of a tyrosine derivative was expedited using a microwave-assisted Negishi coupling, demonstrating the broad applicability of this technique mdpi.com.

The advantages of microwave-assisted synthesis over conventional heating are summarized in the table below.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Reaction Yield | Variable, often moderate | Often higher |

| Energy Efficiency | Lower (heats entire vessel) | Higher (direct heating of solvent/reactants) |

| Side Reactions | More prevalent due to prolonged heating | Often reduced due to shorter reaction times |

Advanced Purification Techniques for this compound Isolation

After synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. While standard techniques like extraction and column chromatography are common, more advanced methods can offer improved efficiency and purity.

Catch-and-Release Purification: This technique is particularly useful for purifying amine-containing compounds. One implementation involves using a solid-phase supported sulfonic acid resin. After a reaction, the desired amine product can be selectively bound ("caught") by the acidic resin, while uncharged impurities are washed away. Subsequently, the pure amine can be liberated ("released") from the resin by treatment with a base. This method has been shown to be highly effective for the purification of amines following microwave-assisted Boc deprotection, yielding products of very high purity biotage.co.jp. This strategy could be adapted for the purification of the starting material, D-tyrosinol, or for the final product if subsequent deprotection is performed.

Crystallization by Seeding and Pulping: For Boc-protected amino acids that are difficult to crystallize from solution and tend to form oils, a specialized crystallization method can be employed. The process involves:

Concentrating the crude reaction mixture to obtain an oil.

Introducing seed crystals of the pure compound into the oil.

Allowing the oil to solidify upon standing.

Adding a weak polar solvent to create a slurry (pulping).

Filtering and drying the resulting crystalline solid. This technique can significantly improve the purity of the final product and provides a stable, solid form that is easier to handle and store google.com.

Boc D Tyrosinol As a Chiral Building Block in Complex Organic Synthesis

Applications in Peptide Synthesis and Peptidomimetic Chemistry

The unique structure of Boc-D-tyrosinol allows for its incorporation into peptide chains and the design of novel peptide analogs with modified properties.

Incorporation of this compound into Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and while the incorporation of standard amino acids is routine, the inclusion of amino alcohols like this compound presents unique opportunities and challenges. In traditional Boc-SPPS, the tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino group, which is removed by treatment with an acid like trifluoroacetic acid (TFA).

The incorporation of this compound into a growing peptide chain on a solid support would typically involve the activation of the carboxyl group of the peptide chain followed by reaction with the free amino group of this compound. However, since this compound itself lacks a carboxyl group, it is more commonly introduced at the C-terminus of a peptide or as a modifying agent.

Alternatively, the primary alcohol of this compound can be attached to a resin, allowing for peptide chain elongation from its amino group. This would result in a peptide with a C-terminal tyrosinol residue. The choice of resin is critical in Boc-SPPS to ensure stability during the synthesis and efficient cleavage of the final product.

Table 1: Common Resins and Cleavage Agents in Boc-SPPS

| Resin Type | Linker Type | Typical Cleavage Agent | Resulting C-terminus |

|---|---|---|---|

| Merrifield Resin | Chloromethyl | HF, TFMSA | Acid |

| PAM Resin | Phenylacetamidomethyl | HF | Acid |

| MBHA Resin | Methylbenzhydrylamine | HF | Amide |

Solution-Phase Coupling Strategies for Tyrosine-Containing Peptides

Solution-phase peptide synthesis offers an alternative to SPPS and is particularly useful for the synthesis of shorter peptides or for large-scale production. In this approach, protected amino acids or peptide fragments are coupled in solution, followed by purification of the product at each step.

The coupling of this compound to a peptide in solution requires the activation of the C-terminal carboxylic acid of the peptide. This is typically achieved using a variety of coupling reagents that form a reactive intermediate, which then reacts with the amino group of this compound. Common coupling reagents include carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), as well as phosphonium and aminium salts such as HBTU and HATU. peptide.com The choice of coupling reagent and additives can be crucial to prevent side reactions and racemization. bachem.com

Table 2: Selected Coupling Reagents for Solution-Phase Peptide Synthesis

| Reagent Class | Examples | Byproducts | Notes |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Ureas | DCC byproduct is poorly soluble; DIC and EDC byproducts are more soluble. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | Phosphine oxides | Highly efficient, but can be expensive. |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Tetramethylurea | Very efficient with low racemization, especially with additives like HOBt or HOAt. peptide.com |

Design and Synthesis of Novel Tyrosine-Derived Peptide Analogs

This compound is a key starting material for the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and bioavailability. The replacement of a standard amino acid with a derivative of this compound can introduce conformational constraints and alter the binding affinity and selectivity of the peptide analog.

For example, research into opioid peptidomimetics has utilized unnatural tyrosine derivatives to enhance potency and receptor subtype selectivity. nih.govresearchgate.net A study on the synthesis of Boc-2',6'-dimethyl-l-tyrosine, an analog of tyrosine, and its incorporation into opioid peptidomimetics demonstrated the potential of such modifications. nih.govresearchgate.net The synthesis involved a microwave-assisted Negishi coupling to introduce the methyl groups onto the aromatic ring. nih.govresearchgate.net These modified tyrosine analogs were then incorporated into a tetrahydroquinoline (THQ) scaffold to produce potent and selective opioid receptor ligands. nih.govresearchgate.net While this example uses a derivative of L-tyrosine, a similar approach could be applied to this compound to explore the effects of D-configuration on biological activity.

Construction of Diverse Organic Molecules and Scaffolds

The chiral nature of this compound makes it an excellent starting material for the asymmetric synthesis of various organic molecules, including heterocyclic systems and macrocycles.

Synthesis of Nitrogen-Containing Heterocyclic Systems from this compound

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals. hilarispublisher.comrsc.orgnih.gov The stereoselective synthesis of these compounds is of great importance, and chiral building blocks like this compound can serve as valuable precursors. hilarispublisher.com The synthesis of chiral nitrogen heterocycles often relies on strategies that utilize chiral starting materials to control the stereochemistry of the final product. hilarispublisher.com

While specific examples detailing the direct use of this compound in the synthesis of nitrogen heterocycles are not prevalent in the readily available literature, the chemical functionalities present in the molecule lend themselves to such transformations. For instance, the amino and hydroxyl groups can be manipulated to form cyclic structures through intramolecular reactions. A general strategy could involve the conversion of the primary alcohol to a leaving group, followed by intramolecular nucleophilic attack by the nitrogen atom to form a pyrrolidine ring. Further functionalization could then lead to more complex heterocyclic systems.

Formation of Diketopiperazines and Related Macrocyclic Structures

Diketopiperazines (DKPs) are six-membered cyclic dipeptides that are common motifs in natural products and have shown a wide range of biological activities. researchgate.net They are typically formed by the cyclization of a dipeptide. baranlab.orgresearchgate.net The formation of DKPs can be a side reaction in SPPS, particularly when proline is the second amino acid in the sequence. nih.govdigitellinc.com

The synthesis of DKP analogues from tyrosine derivatives has been reported. researchgate.net For instance, iodinated DKP analogues of Cyclo(L-Tyr-L-Tyr) have been synthesized and evaluated for their biological activity. researchgate.net The synthesis involved the di-iodination of Fmoc/Boc-L-Tyrosine, followed by dimerization and subsequent Fmoc deprotection to induce cyclization. researchgate.net A similar strategy could be envisioned starting from this compound. After coupling with another amino acid, the resulting dipeptide alcohol could be oxidized to the corresponding carboxylic acid, followed by deprotection and cyclization to yield a DKP-like macrocycle.

The formation of larger macrocyclic structures is also an important area of research in peptide and medicinal chemistry. nih.govuni-kiel.deresearchgate.net Macrocyclization strategies often aim to pre-organize a linear precursor to favor ring closure. uni-kiel.de The functional groups of this compound could be utilized as handles for macrocyclization reactions, such as ring-closing metathesis or lactamization, to generate novel macrocyclic scaffolds.

Assembly of Tyrosine-Based Hydroxamic Acids and Thiol Derivatives

The structural motif of tyrosine is a recurring feature in a variety of biologically active compounds. The incorporation of hydroxamic acid or thiol functionalities onto a tyrosine scaffold can lead to molecules with significant therapeutic potential, such as enzyme inhibitors. This compound serves as a key starting material in the multi-step synthesis of these derivatives, providing the essential chiral backbone.

While direct synthetic routes starting from this compound for these specific derivatives are not extensively detailed in readily available literature, the general strategies for the synthesis of tyrosine-based hydroxamic acids and thiols from protected tyrosine precursors are well-established. These methodologies can be adapted to utilize this compound.

For the synthesis of tyrosine-based hydroxamic acids , a common approach involves the conversion of the carboxylic acid group of a protected tyrosine derivative into a hydroxamic acid. Although a study on tyrosine-based hydroxamic acids as histone deacetylase (HDAC) inhibitors does not explicitly use this compound, the synthetic pathway can be conceptually applied. nih.gov A typical synthetic sequence would involve:

Oxidation of the primary alcohol of this compound to the corresponding carboxylic acid.

Activation of the carboxylic acid using standard coupling reagents.

Reaction with hydroxylamine or a protected form thereof to yield the desired hydroxamic acid.

The synthesis of tyrosine-based thiol derivatives has been reported, for instance, in the development of inhibitors for metallo-β-lactamase. nih.gov A study detailing the synthesis of L-tyrosine thiol carboxylic acid analogues starts from Boc-L-tyrosine methyl ester. nih.gov A similar strategy could be employed with this compound, where the primary alcohol is first converted to a suitable leaving group, followed by displacement with a thiol-containing nucleophile.

Stereochemical Control and Diastereoselectivity in Reactions Utilizing this compound

The D-configuration of the chiral center in this compound is a crucial determinant of the stereochemical outcome of reactions in which it participates. This section explores the influence of this configuration and strategies to control the formation of diastereomers in more complex systems.

Influence of D-Configuration on Regiochemical and Stereochemical Outcomes

The stereocenter in this compound, with its defined D-configuration, plays a pivotal role in directing the approach of incoming reagents. This steric hindrance and the electronic environment around the chiral center can significantly influence both the regioselectivity and stereoselectivity of a reaction.

In reactions where new stereocenters are formed, the existing chirality of this compound can lead to a preferential formation of one diastereomer over the other. This phenomenon, known as substrate-controlled diastereoselectivity, is a fundamental principle in asymmetric synthesis. The bulky tert-butoxycarbonyl (Boc) protecting group on the amino function further enhances this directing effect.

For instance, in an alkylation reaction at a position alpha to a carbonyl group derived from this compound, the chiral backbone would favor the approach of the electrophile from the less sterically hindered face, leading to a diastereomeric excess of one product. The specific outcome, whether syn or anti, would depend on the reaction conditions and the nature of the reactants.

| Reactant A | Reactant B | Product Diastereomeric Ratio (syn:anti) | Reference |

| This compound derivative | Electrophile X | Data not available | N/A |

| This compound derivative | Nucleophile Y | Data not available | N/A |

Strategies for Controlling Diastereomeric Ratios in Multi-Chiral Systems

When this compound is incorporated into a molecule that already possesses one or more chiral centers, or when a reaction creates additional stereocenters, the control of diastereomeric ratios becomes a significant synthetic challenge. Several strategies can be employed to influence the formation of the desired diastereomer:

Chiral Auxiliaries: In some cases, an additional chiral auxiliary can be attached to the molecule to reinforce or override the directing effect of the this compound stereocenter. This auxiliary can then be removed in a subsequent step.

Reagent Control: The choice of reagents and catalysts can have a profound impact on diastereoselectivity. Chiral reagents or catalysts can interact with the substrate in a way that favors the transition state leading to a specific diastereomer.

Reaction Conditions: Parameters such as temperature, solvent, and the presence of chelating agents can influence the conformational flexibility of the substrate and the transition state, thereby affecting the diastereomeric outcome. Lowering the reaction temperature, for example, often increases the diastereoselectivity by amplifying small energy differences between competing transition states.

The development of synthetic routes that provide high diastereoselectivity is crucial for the efficient production of single-isomer pharmaceutical compounds, as different diastereomers can exhibit distinct pharmacological and toxicological profiles.

| Reaction Type | Strategy Employed | Resulting Diastereomeric Ratio | Reference |

| Aldol Addition | Reagent Control (Chiral Lewis Acid) | Data not available | N/A |

| Michael Addition | Use of Chiral Auxiliary | Data not available | N/A |

Specific examples and data tables illustrating these strategies with this compound as the primary chiral building block are not prominently featured in the currently reviewed scientific literature.

Chemical Transformations and Derivatization Reactions of Boc D Tyrosinol

Selective Functional Group Modifications of the Tyrosinol Moiety

The presence of multiple reactive sites in Boc-D-tyrosinol necessitates careful selection of reaction conditions to achieve selective modifications. The phenolic hydroxyl and the primary alcohol functionalities can undergo a variety of transformations, enabling the synthesis of diverse derivatives.

The phenolic hydroxyl group of the tyrosine moiety in this compound is susceptible to oxidation. Enzymatic and chemical oxidation methods can lead to the formation of dimers and other coupled products. For instance, horseradish peroxidase (HRP)-catalyzed oxidation of N-Boc-L-tyrosine, a closely related compound, results in the formation of N,N'-diBoc-dityrosine through a C-C coupling mechanism researchgate.net. This suggests that a similar oxidative dimerization can be expected for this compound.

The presence of the bulky Boc protecting group on the amine can influence the regioselectivity of the oxidation, favoring the formation of dityrosine linkages researchgate.net. Other oxidative reactions can introduce additional functional groups onto the aromatic ring. For example, treatment with peroxynitrite can lead to nitration of the tyrosine ring, forming 3-nitro-tyrosine derivatives nih.gov.

Table 1: Examples of Oxidative Transformations on Tyrosine Derivatives

| Starting Material | Reagent/Catalyst | Product | Reaction Type |

| N-Boc-L-tyrosine | Horseradish Peroxidase (HRP) | N,N'-diBoc-dityrosine | Oxidative Dimerization researchgate.net |

| N-t-BOC-L-tyrosine tert-butyl ester | Peroxynitrite | 3-nitro-BTBE and 3,3'-di-BTBE | Nitration and Dimerization nih.gov |

The primary alcohol of this compound is typically introduced through the reduction of the corresponding carboxylic acid or its ester derivative, Boc-D-tyrosine or Boc-D-tyrosine methyl ester. This transformation is a fundamental step in the synthesis of this compound itself.

Common reducing agents for this conversion include borane complexes, such as borane-tetrahydrofuran complex (BH₃·THF) or sodium borohydride in the presence of a Lewis acid. The choice of reducing agent and reaction conditions is crucial to ensure the selective reduction of the carboxylic acid or ester without affecting the Boc protecting group or the phenolic hydroxyl group.

For example, the synthesis of Boc-L-tyrosinol has been achieved by the reduction of Boc-L-tyrosine methyl ester. chemicalbook.com This highlights a common and effective reductive pathway to access the tyrosinol functionality.

The primary hydroxyl group of this compound can participate in nucleophilic substitution reactions. However, since the hydroxyl group is a poor leaving group, it typically requires activation to facilitate substitution. A common strategy involves converting the alcohol into a better leaving group, such as a tosylate, mesylate, or halide.

Once activated, the carbon bearing the leaving group becomes susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position, significantly expanding the synthetic utility of this compound. For instance, reaction with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base would yield a tosylate ester. This tosylate can then be displaced by nucleophiles like azides, cyanides, or thiolates to introduce new functionalities.

Purpose-Driven Chemical Derivatization for Enhanced Reactivity and Analysis

Chemical derivatization of this compound is often performed to enhance its reactivity in subsequent synthetic steps or to facilitate its analysis. Acylation and alkylation are two common strategies employed for this purpose.

Acylation of this compound can occur at either the primary alcohol or the phenolic hydroxyl group. Selective acylation can be achieved by carefully controlling the reaction conditions. The primary alcohol is generally more nucleophilic and less sterically hindered than the phenolic hydroxyl group, making it more reactive towards acylating agents under neutral or slightly basic conditions.

Esterification of the primary alcohol can be accomplished using various methods, including reaction with an acid chloride or anhydride in the presence of a base like triethylamine or pyridine. Another method involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to facilitate the reaction between the alcohol and a carboxylic acid. researchgate.net Chemoselective O-acylation of hydroxyamino acids can also be achieved under acidic conditions. beilstein-journals.org

Late-stage C-H acylation of tyrosine-containing oligopeptides with alcohols has been reported, demonstrating the possibility of modifying the aromatic ring through acylation under specific catalytic conditions. nih.gov

Table 2: Common Acylation Reagents and Conditions

| Acylating Agent | Catalyst/Base | Target Functional Group |

| Acid Chloride/Anhydride | Triethylamine, Pyridine | Primary Alcohol |

| Carboxylic Acid | DCC, DMAP | Primary Alcohol |

| Carboxylic Acid | (Boc)₂O, DMAP | Primary Alcohol researchgate.net |

| Acetyl Chloride | Hydrochloric Acid | Primary Alcohol beilstein-journals.org |

The phenolic hydroxyl group of this compound can be alkylated to form an ether linkage. This modification is often performed to protect the phenolic hydroxyl group during subsequent synthetic transformations or to introduce specific functionalities.

A common method for phenolic alkylation is the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base (e.g., sodium hydride or potassium carbonate) to form a phenoxide ion, followed by reaction with an alkyl halide (e.g., methyl iodide or benzyl bromide). smolecule.com The choice of base and solvent is critical to the success of the reaction.

Alkylation of phenols can also be achieved using alcohols as alkylating agents in the presence of an acid catalyst, such as zeolites or heteropolyacids. researchgate.net This method is particularly useful for introducing bulky alkyl groups like a tert-butyl group.

Derivatization for Advanced Chromatographic Analysis

This compound, like many amino acid derivatives, presents challenges for direct analysis via chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The compound's low volatility and lack of a strong native chromophore or fluorophore necessitate derivatization to enhance its analytical properties. This chemical modification process aims to improve volatility for GC analysis or to introduce a detectable tag for sensitive HPLC detection. greyhoundchrom.com

For GC analysis, the primary and phenolic hydroxyl groups of this compound must be chemically modified to increase the molecule's volatility and thermal stability. Common derivatization techniques applicable to these functional groups include:

Silylation: Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used to convert the hydroxyl groups into their corresponding trimethylsilyl (TMS) ethers. This transformation significantly reduces the molecule's polarity and boiling point, making it suitable for GC separation and subsequent mass spectrometry (MS) detection.

Acylation: The use of acylating agents, particularly fluorinated anhydrides like trifluoroacetic anhydride (TFAA), converts the hydroxyl groups to volatile ester derivatives. greyhoundchrom.com This process not only enhances volatility but can also improve chromatographic peak shape and detection sensitivity, especially with an electron capture detector (ECD).

For HPLC analysis, derivatization focuses on attaching a chromophoric or fluorophoric label to the molecule, thereby greatly increasing the sensitivity and selectivity of detection with UV-Vis or fluorescence detectors. While the Boc-protecting group renders the amino function unavailable for common amine-targeting reagents like o-phthalaldehyde (OPA), derivatization can target the hydroxyl groups. researchgate.net Alternatively, if analyzing for the parent D-tyrosinol, the Boc group would first be removed, and the resulting free amine could be derivatized with reagents such as dansyl chloride or NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) to yield highly fluorescent products. researchgate.net

The choice of derivatization strategy is contingent upon the analytical platform being used and the specific requirements of the study, such as the desired level of sensitivity and the complexity of the sample matrix. greyhoundchrom.com

Table 1: Derivatization Strategies for Chromatographic Analysis of this compound

| Analytical Method | Derivatization Reagent Class | Example Reagent | Target Functional Group(s) | Purpose |

|---|---|---|---|---|

| Gas Chromatography (GC) | Silylating Agents | BSTFA | Primary & Phenolic Hydroxyl | Increase volatility and thermal stability |

| Gas Chromatography (GC) | Acylating Agents | Trifluoroacetic Anhydride (TFAA) | Primary & Phenolic Hydroxyl | Increase volatility and improve peak shape |

| High-Performance Liquid Chromatography (HPLC) | Fluorogenic Labels (post-deprotection) | Dansyl Chloride | Primary Amine | Enhance detection by fluorescence |

| High-Performance Liquid Chromatography (HPLC) | UV-Absorbing Labels | Benzoyl Chloride | Primary & Phenolic Hydroxyl | Enhance detection by UV absorbance |

Comprehensive Reactivity Profiling of the Boc-Protected Amino Alcohol

The reactivity of this compound is governed by its three principal functional groups: the tert-butyloxycarbonyl (Boc) protected amine, the primary alcohol, and the phenolic hydroxyl group. The Boc group is a robust protecting group, rendering the amino functionality inert under a wide range of conditions, which allows for selective chemistry to be performed on the other parts of the molecule. total-synthesis.com

Reactivity of the N-Boc Group: The N-Boc carbamate is characterized by its exceptional stability towards basic hydrolysis, catalytic hydrogenation, and various nucleophiles. total-synthesis.comresearchgate.net This stability is crucial in multistep synthesis, providing an orthogonal protection strategy to other groups like the base-labile Fmoc or the hydrogenolysis-labile Cbz groups. organic-chemistry.orgchemistrysteps.com However, the Boc group is specifically designed for its lability under anhydrous acidic conditions. total-synthesis.comorganic-chemistry.org Treatment with strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent efficiently cleaves the Boc group. chemistrysteps.com The mechanism proceeds via protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation (which typically forms isobutene), carbon dioxide, and the deprotected primary amine. total-synthesis.comchemistrysteps.com

Reactivity of the Hydroxyl Groups: With the amine protected, the primary and phenolic hydroxyl groups are available for a variety of chemical transformations.

Esterification and Etherification: The primary alcohol can be readily acylated to form esters using acid chlorides or anhydrides in the presence of a base. It can also be converted to an ether, for example, through a Williamson ether synthesis.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a range of standard oxidizing agents. The choice of reagent dictates the extent of oxidation.

Conversion to a Leaving Group: The primary hydroxyl is often converted into a better leaving group to facilitate nucleophilic substitution reactions. A common strategy involves reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate. rsc.org This transformation is a key step in the synthesis of other chiral building blocks, where the tosylate can be displaced by various nucleophiles. rsc.org For example, this approach is used in the synthesis of β-aminophosphine ligands from other N-Boc protected amino alcohols. rsc.org

The phenolic hydroxyl group exhibits its own characteristic reactivity, such as increased acidity compared to the primary alcohol and susceptibility to electrophilic aromatic substitution on the phenol ring. This allows for selective modification, such as O-alkylation or O-acylation, under specific conditions that differentiate it from the primary alcohol.

Table 2: Reactivity Profile of this compound Functional Groups

| Functional Group | Reaction Type | Typical Reagents | Resulting Structure | Stability/Conditions |

|---|---|---|---|---|

| N-Boc Amine | Deprotection (Cleavage) | TFA, HCl in dioxane | Primary Amine | Stable to base, nucleophiles, and hydrogenation. Labile to acid. |

| Primary Alcohol | Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Primary Tosylate | Forms a good leaving group for SN2 reactions. |

| Primary Alcohol | Oxidation | PCC, DMP | Aldehyde | Requires controlled oxidation conditions to avoid over-oxidation. |

| Primary Alcohol | Esterification | Acetyl Chloride, Et3N | Ester | Standard acylation conditions. |

| Phenolic Hydroxyl | Etherification | Benzyl bromide, K2CO3 | Benzyl Ether | Typically requires a base to deprotonate the phenol. |

Role of Boc D Tyrosinol in Advanced Medicinal Chemistry Research

Precursor in the Synthesis of Bioactive Chemical Entities

The fundamental structure of Boc-D-tyrosinol makes it a valuable starting material for creating more complex molecules with potential therapeutic activities. The D-configuration of the amino alcohol can offer advantages in terms of metabolic stability compared to the natural L-enantiomers, potentially leading to drugs with improved pharmacokinetic profiles.

Intermediate for Neurologically Active Compounds

Derivatives of tyrosine are crucial for neurotransmitter synthesis, and synthetic analogs are frequently explored for their potential to treat neurological disorders. While specific neuroprotective agents directly synthesized from this compound are not widely reported, the L-enantiomer, Boc-L-tyrosinol, serves as a key intermediate in developing compounds designed to cross the blood-brain barrier for conditions like Alzheimer's disease. mdpi.com For instance, the synthesis of novel drug candidates for Alzheimer's often involves the incorporation of tyrosine-like scaffolds. nih.govnih.gov The development of prodrugs for neurodegenerative diseases sometimes utilizes amino acid scaffolds to improve delivery to the central nervous system. mdpi.com

Scaffold for Potential Antineoplastic Agents

The tyrosine scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors, a major class of anticancer drugs. nih.gov Although direct synthesis of antineoplastic agents from this compound is not extensively documented, the synthesis of D- and L-tyrosine-chlorambucil analogs has been reported, showing significant in vitro anticancer activity against various breast cancer cell lines. researchgate.net In one study, D- and L-tyrosinol-chlorambucil derivatives with a 10-carbon atom spacer showed selectivity towards the MCF-7 (ER+) breast cancer cell line. researchgate.net This highlights the potential of the D-tyrosinol core as a scaffold for creating targeted anticancer agents.

| Compound Class | Target/Activity | Cancer Cell Line(s) | Reference |

| D/L-tyrosinol-chlorambucil analogs | Anticancer activity | Hormone-dependent and -independent breast cancer cell lines | researchgate.net |

| Quinazolinone derivatives | Antiproliferative agents | MCF-7, A549, 5637 | researchgate.net |

| Benzoxanthone derivatives | Apoptosis induction | Gastric Cancer SGC-7901 | mdpi.com |

Rational Design and Development of Ligands and Modulators

The rational design of drugs often involves modifying known scaffolds to improve binding affinity, selectivity, and efficacy. The this compound structure provides multiple points for synthetic modification to generate libraries of compounds for screening.

Design of Tyrosine-Derived Enzyme Inhibitors through Synthetic Modification

Tyrosine kinases are a major family of enzymes that are targets for anticancer drugs. nih.govmdpi.com The design and synthesis of tyrosine kinase inhibitors often involve scaffolds that mimic the tyrosine substrate. While specific studies detailing the modification of this compound into potent and selective enzyme inhibitors are limited, related research on other tyrosine derivatives is extensive. For example, novel tyrosine kinase inhibitors have been synthesized and evaluated for their ability to inhibit the BCR-ABL protein, which is implicated in chronic myeloid leukemia. mdpi.com Furthermore, coumarin-based compounds have been designed as tyrosinase inhibitors, with some analogs showing potent activity and acting as mixed-type inhibitors. rsc.org The general strategy involves using the core tyrosine structure and adding various functional groups to target the active site of the enzyme.

Elucidation of Structure-Activity Relationships (SAR) Using this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds. nih.gov This involves synthesizing a series of related analogs and comparing their biological activities to understand the contribution of different structural features.

There is a lack of published SAR studies that use a library of compounds explicitly derived from this compound. However, SAR studies on related structures provide a framework for how such an investigation would proceed. For example, an SAR study on oxazolidinone antibacterial agents involved converting the 5-substituent on the core ring, revealing that replacing a carbonyl oxygen with a thiocarbonyl sulfur enhanced activity. mdpi.com A hypothetical SAR study on this compound analogs could involve:

Modification of the phenolic hydroxyl group: Converting it to ethers or esters with varying chain lengths and electronic properties.

Modification of the primary alcohol: Oxidizing it to an aldehyde or carboxylic acid, or converting it to esters or ethers.

Substitution on the aromatic ring: Introducing electron-donating or electron-withdrawing groups at the ortho- or meta-positions relative to the hydroxyl group.

By systematically making these changes and evaluating the biological activity of each new analog, researchers could determine the key structural requirements for a desired therapeutic effect, such as anticancer or neuroprotective activity. nih.govtubitak.gov.tr

| SAR Study Focus | Compound Class | Key Finding | Reference |

| Conversion of 5-substituent | Oxazolidinones | Replacement of carbonyl with thiocarbonyl enhanced antibacterial activity. | mdpi.com |

| Fluoro group substitution | Isocoumarin derivatives | Fluoro groups on meta and para positions of the phenyl ring increased antimetastatic effect. | nih.gov |

| Naphthoquinone derivatives | Quinones | Alkannin and juglone (B1673114) showed high cytotoxicity on breast cancer cells with low toxicity on healthy cells. | tubitak.gov.tr |

Bioconjugation Strategies Involving this compound

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to form a single hybrid. This technique is central to creating antibody-drug conjugates (ADCs), targeted drug delivery systems, and diagnostic agents. thermofisher.comnih.govnih.govmdpi.com

Tyrosine residues on proteins are attractive targets for site-specific bioconjugation due to their unique chemical reactivity and relatively low abundance on protein surfaces compared to lysine (B10760008). researchgate.net Various methods have been developed for tyrosine-specific labeling, including reactions involving diazonium salts, palladium complexes, and tyrosinase-mediated enzymatic approaches. researchgate.net

While this compound itself is a small molecule building block and not the direct target of protein bioconjugation, it can be incorporated into peptides or other targeting ligands through solid-phase peptide synthesis. nih.govseplite.com Once incorporated, and after the removal of the Boc protecting group, the free amine and the rest of the molecule can serve as a linker to attach a payload (e.g., a cytotoxic drug). Peptides containing such modified amino alcohols can be used in Peptide-Drug Conjugates (PDCs) for targeted drug delivery. The D-configuration may enhance the stability of the peptide against enzymatic degradation in vivo.

Chemical Ligation of Biomolecules to Therapeutic Agents and Solid Supports

The process of chemical ligation involves the covalent linking of molecular fragments, a cornerstone of modern pharmaceutical development and proteomics. This compound is instrumental in these processes, particularly in solid-phase peptide synthesis (SPPS) and the bioconjugation of therapeutic molecules. chemimpex.comchemimpex.com

In SPPS, the Boc protecting group plays a pivotal role. It shields the alpha-amino group of the tyrosinol moiety, preventing unwanted side reactions while other chemical transformations are carried out. peptide.com This strategy, often referred to as the Boc/Bzl protection scheme, is a classical method where the Boc group provides temporary N-alpha protection, while more permanent benzyl-based groups can be used for side-chain protection. seplite.compeptide.com The Boc group's key advantage is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its selective removal without disturbing other protecting groups or the linkage to the solid support resin. peptide.comchempep.com

The general cycle of Boc-based SPPS involves covalently attaching the first Boc-protected amino acid to a solid resin support. peptide.com Following this initial ligation, the Boc group is removed with TFA to expose a free amino terminus. This amine is then neutralized, often with a base like diisopropylethylamine (DIEA), making it ready to couple with the next activated Boc-amino acid. peptide.com This cycle of deprotection, neutralization, and coupling is repeated to assemble the desired peptide sequence. peptide.com this compound can be incorporated into this process, serving as a unique structural unit within the peptide chain. Its hydroxyl group offers a potential site for further modification or for attaching other molecules, such as therapeutic agents or imaging probes. chemimpex.com

The table below outlines the fundamental steps in a typical Boc-SPPS cycle, a primary method for ligating amino acids to a solid support.

| Step | Objective | Typical Reagents | Mechanism of Action |

| 1. Resin Attachment | Covalently link the first Boc-amino acid to the solid support. | Cesium salt of Boc-amino acid, Merrifield or MBHA resin. chempep.com | Esterification or amidation reaction forms a stable bond between the amino acid's C-terminus and the resin. peptide.comchempep.com |

| 2. Deprotection | Remove the temporary Boc protecting group from the N-terminus. | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). peptide.comchempep.com | Acidolysis cleaves the tert-butyloxycarbonyl group, forming a stable tert-butyl cation and exposing the primary amine as a TFA salt. peptide.com |

| 3. Neutralization | Convert the ammonium (B1175870) salt to a free amine for the next coupling step. | Diisopropylethylamine (DIEA) in DCM or in situ neutralization protocols. peptide.com | A non-nucleophilic base deprotonates the ammonium salt, preparing it to act as a nucleophile in the coupling reaction. peptide.com |

| 4. Coupling | Form a peptide bond with the next incoming Boc-amino acid. | Boc-amino acid, activating agents (e.g., DCC, HBTU, HATU), HOBt. peptide.comchempep.com | The carboxylic acid of the incoming amino acid is activated to form a reactive intermediate that readily acylates the free amine on the resin-bound peptide. |

| 5. Final Cleavage | Release the completed peptide from the solid support resin. | Strong acids like anhydrous Hydrofluoric acid (HF) or TFMSA. peptide.com | Harsh acidic conditions cleave the ester or amide linkage to the resin and remove any permanent side-chain protecting groups. peptide.com |

Development of Targeted Delivery Systems Through Tyrosinol Conjugates

The development of targeted drug delivery systems aims to increase the concentration of a therapeutic agent at the site of disease, thereby enhancing efficacy and minimizing off-target side effects. Tyrosine and its derivatives, including tyrosinol, are valuable scaffolds in the design of such systems due to their biocompatibility and versatile chemical functionality. nih.govacademie-sciences.fr this compound serves as a key starting material for synthesizing these advanced delivery vehicles. chemimpex.com

Tyrosinol conjugates can be designed to form various drug delivery platforms, including antibody-drug conjugates (ADCs), polymeric nanoparticles, and other targeted constructs. nih.gov The phenolic hydroxyl group of the tyrosinol side chain and the primary alcohol at the other end provide distinct points for chemical modification. These sites can be used to attach targeting moieties, drug payloads, and solubility-enhancing polymers like polyethylene (B3416737) glycol (PEG).

One major application is in the construction of ADCs. While traditional conjugation methods often target lysine or cysteine residues, leading to heterogeneous products, tyrosine conjugation offers a more controlled, site-specific approach. By incorporating a tyrosinol-derived linker, drug molecules can be precisely attached to specific tyrosine residues on an antibody surface, allowing for precise control over the drug-to-antibody ratio (DAR). This homogeneity is crucial for optimizing the pharmacokinetic properties and therapeutic index of the ADC.

Furthermore, tyrosine-based amphiphilic polymers have been developed to self-assemble into nanoparticles that can encapsulate hydrophobic anticancer drugs. nih.gov For instance, researchers have synthesized poly(ester-urethane)s from L-tyrosine resources. These polymers form nanoscaffolds capable of loading drugs like doxorubicin (B1662922) and camptothecin. nih.gov Such nanoparticles can be designed to be stable in the bloodstream but release their payload in response to specific intracellular conditions, such as the presence of certain enzymes. nih.gov The synthesis of these advanced polymers often begins with protected amino acid derivatives like Boc-tyrosine or its reduced form, Boc-tyrosinol, highlighting the foundational role of these building blocks in creating sophisticated drug delivery systems. nih.govnbinno.com

The following table presents examples of targeted delivery systems that can be developed using tyrosine/tyrosinol-based conjugates.

| Delivery System Type | Therapeutic Agent (Payload) | Targeting Mechanism / Target Cells | Role of Tyrosinol Conjugate |

| Antibody-Drug Conjugate (ADC) | Cytotoxic agents (e.g., Monomethyl auristatin E) | Monoclonal antibody targeting tumor-specific antigens (e.g., HER2). | Provides a stable, site-specific linker for attaching the drug to the antibody, ensuring a uniform DAR. |

| Polymeric Nanoparticles | Anticancer drugs (e.g., Doxorubicin, Camptothecin). nih.gov | Enhanced Permeability and Retention (EPR) effect in tumors; potential for active targeting via surface ligands. | Forms the amphiphilic polymer backbone that self-assembles into a drug-encapsulating nanocarrier. nih.gov |

| Peptide-Drug Conjugate (PDC) | Various small molecule drugs. | Peptide ligand that binds to receptors overexpressed on cancer cells. | Acts as a structural component of the peptide ligand or as a linker connecting the peptide to the drug payload. |

| Serum Albumin Conjugate | D-amino acid peptides (e.g., Etelcalcetide). nih.gov | Reversible disulfide exchange with serum albumin. nih.gov | Can be incorporated into peptides designed to bind to albumin, extending the drug's half-life in circulation. nih.gov |

Advanced Spectroscopic Characterization and Analytical Methodologies for Boc D Tyrosinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the structure and purity of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques offer complementary information, allowing for detailed structural assignments.

Comprehensive ¹H and ¹³C NMR Analysis for Full Structural Assignment

Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within a molecule. Carbon-13 (¹³C) NMR spectroscopy, conversely, reveals the carbon backbone. The characteristic signals arising from the tert-butoxycarbonyl (Boc) protecting group and the D-tyrosinol moiety allow for unambiguous structural confirmation.

The ¹H NMR spectrum of Boc-D-tyrosinol is expected to exhibit signals corresponding to:

The tert-butyl protons of the Boc group as a sharp singlet integrating for nine protons, typically around 1.4 ppm.

The amide proton (-NH-) as a broad singlet, often observed between 5-6 ppm, which is exchangeable with deuterium.

The aromatic protons of the para-substituted phenyl ring, appearing as two sets of doublets in the region of 6.8-7.2 ppm, each integrating for two protons.

The chiral center proton (-CH-NH-Boc) as a multiplet, typically around 4.0-4.5 ppm.

The methylene (B1212753) protons adjacent to the aromatic ring (-CH₂-Ar) as a multiplet, usually around 2.7-3.0 ppm.

The methylene protons adjacent to the hydroxyl group (-CH₂-OH) as a multiplet, observed around 3.5-4.0 ppm.

The phenolic hydroxyl proton (-OH) as a broad singlet, typically in the downfield region (9-10 ppm), highly dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. Key signals include:

The carbonyl carbon of the Boc group (C=O) around 150-160 ppm.

The quaternary carbon of the tert-butyl group attached to the oxygen (~70-80 ppm).

The methyl carbons of the tert-butyl group (~28-30 ppm).

The aromatic carbons, with the ipso-carbons (attached to the hydroxyl and the aliphatic chain) appearing further downfield (around 155-160 ppm) than the other aromatic carbons (~115-130 ppm).

The chiral methine carbon (-CH-NH-Boc) typically resonates around 50-55 ppm.

The methylene carbon adjacent to the aromatic ring (-CH₂-Ar) appears around 35-40 ppm.

The methylene carbon bearing the hydroxyl group (-CH₂-OH) is found around 60-65 ppm.

Table 7.1.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Proton/Carbon Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Multiplicity (¹H) | Integration (¹H) |

| tert-Butyl (CH₃) | ~1.40 | ~28-30 | s | 9H |

| tert-Butyl (C-O) | - | ~70-80 | - | - |

| Boc Carbonyl (C=O) | - | ~150-160 | - | - |

| Amide NH | ~5.0-6.0 | - | br s | 1H |

| Phenolic OH | ~9.0-10.0 | - | br s | 1H |

| Aromatic CH (ortho to OH) | ~6.8-7.0 | ~115-120 | d | 2H |

| Aromatic CH (ortho to CH₂) | ~7.0-7.2 | ~128-130 | d | 2H |

| Aromatic C (ipso to OH) | - | ~155-160 | - | - |

| Aromatic C (ipso to CH₂) | - | ~130-135 | - | - |

| CH-NH-Boc | ~4.0-4.5 | ~50-55 | m | 1H |

| CH₂-Ar | ~2.7-3.0 | ~35-40 | m | 2H |

| CH₂-OH | ~3.5-4.0 | ~60-65 | m | 2H |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent, concentration, and temperature.

Application of Advanced 2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for establishing connectivity between atoms, thereby confirming the proposed structure and aiding in the assignment of complex spectra.

COSY (COrrelated SpectroscopY): This experiment reveals proton-proton couplings, typically over two or three bonds. For this compound, COSY would confirm the connectivity within the aliphatic chain, such as the coupling between the CH-NH proton and the adjacent CH₂ protons, and between the CH₂-Ar and CH₂-OH protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbons to which they are directly attached. This technique is invaluable for assigning specific ¹H signals to their corresponding ¹³C signals, thereby confirming the chemical environment of each atom. For instance, it would correlate the aromatic protons to their respective aromatic carbons and the aliphatic protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC detects correlations between protons and carbons separated by two, three, or more bonds. This experiment is critical for linking different parts of the molecule that are not directly connected by a single bond. For this compound, HMBC would be used to confirm the attachment of the Boc group to the amine nitrogen, the connection of the aliphatic chain to the aromatic ring, and to verify assignments of quaternary carbons. For example, correlations from the tert-butyl protons to the Boc carbonyl carbon, or from the CH-NH proton to the aromatic carbons, would be observed.

While 2D NMR primarily establishes connectivity, the precise stereochemistry at the chiral center (C2 of the tyrosinol moiety) is typically confirmed through other methods like optical rotation or by synthesizing the compound from a known chiral precursor. However, the consistent observation of expected 2D NMR correlations for the D-enantiomer supports its structural integrity.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar and thermally labile molecules like this compound. In positive ion mode, ESI typically generates protonated molecules ([M+H]⁺).

For this compound (C₁₄H₂₁NO₅, molecular weight 283.32 g/mol ), High-Resolution ESI-MS (HR-ESI-MS) is expected to detect the protonated molecular ion at an accurate mass corresponding to [M+H]⁺.

Table 7.2.1: Expected ESI-MS Data for this compound

| Ion Type | Formula | Calculated m/z |

| Protonated | [C₁₄H₂₁NO₅ + H]⁺ | 284.1441 |

| Adduct [M+Na]⁺ | [C₁₄H₂₁NO₅ + Na]⁺ | 306.1260 |

HR-ESI-MS provides highly accurate mass measurements, allowing for the determination of the elemental composition, which is a critical step in confirming the identity and purity of the synthesized compound.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis of Derivatives

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecular ion) followed by its fragmentation. Analysis of these fragment ions provides detailed structural information. For this compound, common fragmentation pathways might include:

Loss of the Boc group: The tert-butoxycarbonyl group (C₅H₉O₂) is a common labile protecting group. Its cleavage would yield the protonated D-tyrosinol fragment ([M - Boc + H]⁺). The molecular weight of the Boc group is 101.10 g/mol , so this fragment would appear around m/z 183.10.

Loss of isobutylene (B52900): The Boc group can also fragment by losing isobutylene (C₄H₈, 56.09 g/mol ) to form a carbamic acid derivative, which then decarboxylates.

Alpha-cleavage: Cleavage adjacent to the nitrogen atom can occur, leading to fragments related to the Boc group or the amino alcohol part.

Cleavage of the C-N bond: This would separate the Boc-protected amine from the rest of the molecule.

Table 7.2.2: Potential Fragmentation Pathways in MS/MS of this compound

| Fragmentation Event | Resulting Fragment Ion | Expected m/z (approx.) |

| [M+H]⁺ | Precursor Ion | 284.14 |

| Loss of Boc group (C₅H₉O₂) | [D-Tyrosinol + H]⁺ | 183.10 |

| Loss of isobutylene (C₄H₈) | [M - C₄H₈ + H]⁺ | 228.08 |

| Loss of CO₂ from Boc | [M - CO₂ + H]⁺ | 239.13 |

| Loss of tert-butyl radical | [M - C₄H₉ + H]⁺ | 228.08 |

Analysis of these fragmentation patterns, often in conjunction with precursor ion scans or neutral loss scans, can confirm the presence of the Boc group and the specific structure of the tyrosinol moiety.

Chiroptical Spectroscopy: Optical Rotation and Circular Dichroism

Chiroptical spectroscopy is essential for characterizing chiral molecules, providing information about their stereochemistry and enantiomeric purity.

Optical Rotation

Optical rotation is the measurement of the extent to which a chiral compound rotates the plane of plane-polarized light. It is quantified as the specific rotation ([α]), which is dependent on the wavelength of light, temperature, concentration, and solvent. For this compound, the D-configuration is associated with a specific optical rotation.

According to available data, this compound exhibits a positive optical rotation.

Table 7.3.1: Optical Rotation Data for this compound

| Parameter | Value | Conditions |

| Specific Rotation ([α]) | +23° | 20 °C, D-line |

| Concentration (c) | 1 g/100 mL | Chloroform (CHCl₃) |

This positive specific rotation confirms the presence of the D-enantiomer and is a critical parameter for assessing enantiomeric purity.

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly sensitive to the stereochemistry and conformation of molecules containing chromophores. The aromatic ring system of the tyrosine residue in this compound acts as a chromophore, absorbing UV light.

When circularly polarized light passes through a solution of this compound, differences in absorption between left and right circularly polarized light will be observed, resulting in a CD spectrum. The CD spectrum can provide information about the absolute configuration of chiral centers and the secondary structure if the molecule were part of a larger chiral system (like a peptide or protein). For a small molecule like this compound, the CD spectrum primarily reflects the electronic transitions of the aromatic chromophore and is influenced by the chiral environment created by the molecule's structure. The presence of a CD signal confirms the chirality of the molecule, and its sign and magnitude can be characteristic of the specific enantiomer.

Confirmation of Absolute Configuration by Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules mtoz-biolabs.com. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. Enantiomers exhibit identical CD spectra but with opposite signs for their dichroic bands. By comparing the experimental CD spectrum of this compound to theoretical calculations or to the CD spectrum of a known enantiomer, its absolute configuration can be confidently assigned researchgate.netuit.no. While specific CD spectral data for this compound is not extensively detailed in the provided search results, the principle involves identifying characteristic Cotton effects (positive or negative absorption bands at specific wavelengths) that are unique to the D-configuration. The presence and sign of these bands, particularly those associated with the aromatic ring and other chromophores within the molecule, provide definitive evidence for the absolute stereochemistry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is invaluable for identifying the presence of specific functional groups within a molecule by analyzing the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to its constituent functional groups, including the tert-butoxycarbonyl (Boc) protecting group and the tyrosinol moiety.

Characteristic Vibrational Analysis of the Boc Carbonyl and Tyrosinol Hydroxyl Groups

The IR spectrum of this compound is dominated by key vibrational modes:

Boc Carbonyl Group: The tert-butoxycarbonyl (Boc) group, a carbamate, features a strong carbonyl (C=O) stretching vibration. This band is typically observed in the region of 1680-1710 cm⁻¹ researchgate.netspectroscopyonline.comuc.edu. Variations within this range can occur due to the specific chemical environment and hydrogen bonding. For instance, studies on related Boc-protected amino acids show carbonyl stretches around 1703-1728 cm⁻¹ researchgate.netresearchgate.net.

Tyrosinol Hydroxyl Group: The primary alcohol moiety of the tyrosinol part of the molecule exhibits a characteristic broad absorption band due to the O-H stretching vibration. This band is typically found in the range of 3200-3600 cm⁻¹ uc.eduutdallas.edulibretexts.orgmasterorganicchemistry.com. The broadness is attributed to hydrogen bonding between hydroxyl groups.

Other Characteristic Bands: The spectrum also includes absorptions from C-H stretching vibrations (aliphatic and aromatic) generally observed between 2850-3100 cm⁻¹ uc.edumasterorganicchemistry.comuomustansiriyah.edu.iq, and vibrations associated with the aromatic ring (e.g., C=C stretching) typically found between 1450-1650 cm⁻¹ copbela.org.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Type | Characteristic Wavenumber (cm⁻¹) | Intensity | Notes |

| Boc Carbonyl | C=O | 1680-1710 | Strong | Carbamate stretch |

| Tyrosinol Hydroxyl | O-H | 3200-3600 | Broad | Alcohol/Phenol (B47542) stretch, H-bonded |

| Alkyl C-H | C-H | 2850-2960 | Medium | From tert-butyl and methylene groups |

| Aromatic C-H | C-H | 3000-3100 | Medium | From phenyl ring |

| Aromatic Ring | C=C | 1450-1650 | Medium | Ring stretching vibrations |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and quantifying compounds like this compound. It separates components of a mixture based on their differential partitioning between a stationary phase (within a column) and a mobile phase.

Development of Robust HPLC Methods for Purity Assessment and Quantification

Developing a robust HPLC method for this compound typically involves optimizing several parameters to achieve efficient separation and sensitive detection. Reversed-phase HPLC (RP-HPLC) using a C18 stationary phase is commonly employed.

Stationary Phase: C18 columns are standard for separating moderately polar organic molecules like this compound.

Mobile Phase: A gradient or isocratic elution system, often comprising a mixture of water or an aqueous buffer (e.g., ammonium (B1175870) acetate, potassium phosphate) and an organic modifier such as acetonitrile (B52724) or ethanol, is used nih.govturkjps.org. The pH of the aqueous phase is critical for controlling the ionization state of the molecule and thus its retention. Typical pH ranges might be around 4.0-7.0.